

An In-depth Technical Guide to 4-Chloro-3-formylbenzonitrile

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Compound of Interest

Compound Name: 4-Chloro-3-formylbenzonitrile

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Abstract: This technical guide provides a comprehensive overview of **4-Chloro-3-formylbenzonitrile** (CAS No. 105191-41-1), a pivotal intermediate in organic synthesis. The document details its molecular formula, molecular weight, and physicochemical properties. It further explores its synthesis, structural characterization, functional group reactivity, and significant applications in the fields of pharmaceutical and agrochemical research. Safety protocols and handling procedures are also outlined to ensure its proper use in a laboratory setting. This guide is intended for researchers, chemists, and professionals in drug discovery and development who utilize advanced chemical building blocks.

Introduction

4-Chloro-3-formylbenzonitrile, also known as 2-Chloro-5-cyanobenzaldehyde, is a trifunctional aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates three distinct and reactive functional groups: a nitrile ($\text{-C}\equiv\text{N}$), a formyl (-CHO), and a chloro (-Cl) group. This unique combination makes it a versatile scaffold and a valuable starting material for the synthesis of more complex molecules, particularly heterocyclic compounds and active pharmaceutical ingredients (APIs). The strategic placement of these groups on the benzene ring allows for selective chemical transformations, providing a pathway to a diverse range of molecular architectures.

The presence of the nitrile and formyl groups offers multiple points for derivatization, while the chlorine atom can participate in various coupling reactions or be retained to modulate the

electronic and lipophilic properties of the final compound. Understanding the interplay of these functional groups is crucial for leveraging this molecule's full synthetic potential.

Physicochemical and Structural Data

The fundamental properties of **4-Chloro-3-formylbenzonitrile** are summarized below. Accurate knowledge of these characteristics is essential for its handling, storage, and application in chemical reactions.

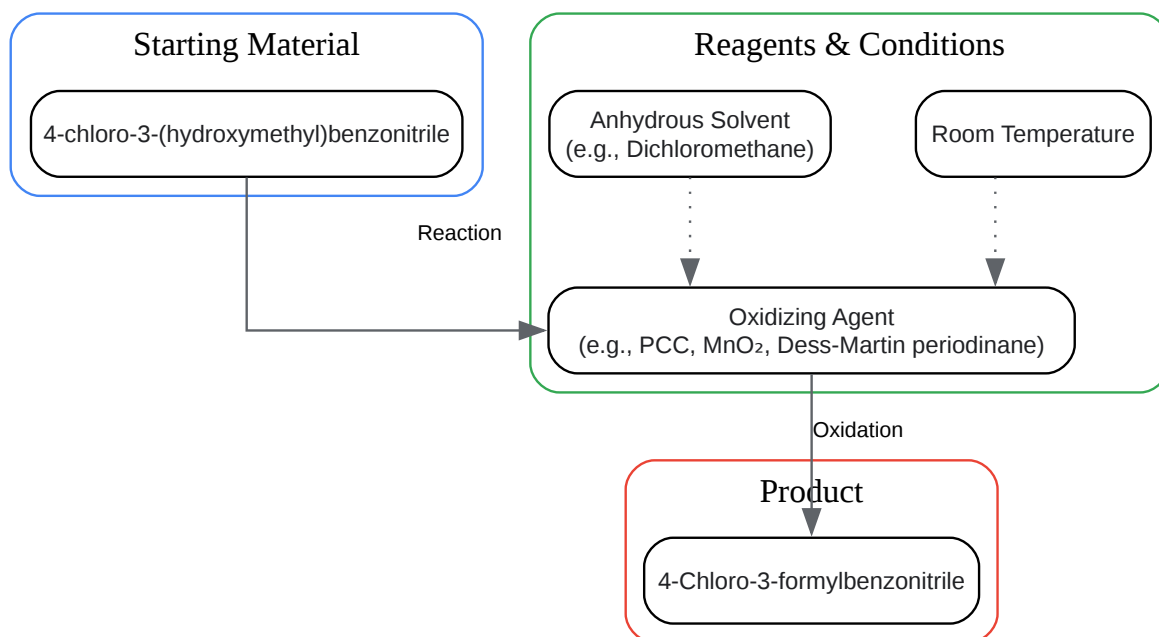
Property	Value	Source(s)
Molecular Formula	C ₈ H ₄ ClNO	[1]
Molecular Weight	165.58 g/mol	[1]
CAS Number	105191-41-1	[1]
IUPAC Name	4-chloro-3-formylbenzonitrile	[1]
Appearance	Crystalline powder	ChemBK
Melting Point	191-193 °C	[2]
Boiling Point (Predicted)	233.9 ± 20.0 °C at 760 mmHg	[2]
Density (Predicted)	1.32 ± 0.1 g/cm ³	[2]
InChI Key	JVRHVSUFKIQVFN-UHFFFAOYSA-N	[1]
Canonical SMILES	C1=CC(=C(C=C1C#N)C=O)Cl	[1]

Synthesis and Reactivity

Synthesis Pathways

The synthesis of **4-Chloro-3-formylbenzonitrile** is not commonly detailed in widely available literature, suggesting it is often prepared via proprietary methods or from specialized starting materials. A plausible and logical synthetic route involves the selective oxidation of the corresponding hydroxymethyl precursor, 4-chloro-3-(hydroxymethyl)benzonitrile.

Conceptual Workflow: Oxidation of 4-chloro-3-(hydroxymethyl)benzonitrile



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Caption: Conceptual workflow for the synthesis of **4-Chloro-3-formylbenzonitrile**.

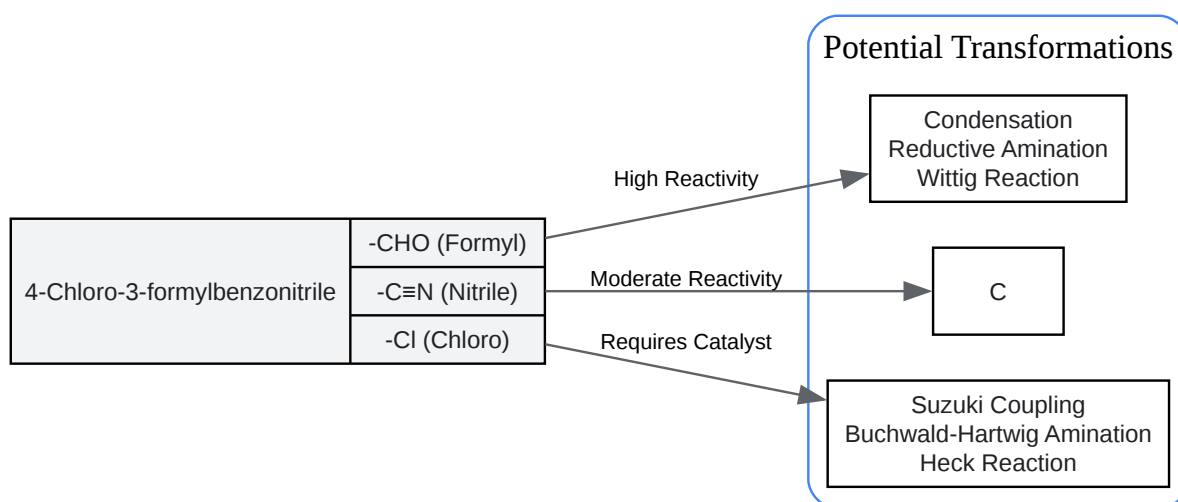
Causality in Experimental Choice:

- **Oxidizing Agent:** The choice of a mild oxidizing agent like Pyridinium chlorochromate (PCC), Manganese dioxide (MnO₂), or Dess-Martin periodinane is critical. These reagents are selective for the oxidation of primary alcohols to aldehydes and prevent over-oxidation to the carboxylic acid, which would occur with stronger agents like potassium permanganate.
- **Anhydrous Solvent:** A solvent such as dichloromethane (DCM) is used because it is inert to the oxidizing agent and effectively dissolves the organic substrate. Crucially, it is anhydrous (water-free) to prevent side reactions and ensure the efficiency of the oxidation process.

Functional Group Reactivity

The synthetic utility of **4-Chloro-3-formylbenzonitrile** stems from the distinct reactivity of its three functional groups.[3] This allows for a stepwise and controlled modification of the molecule.

- **Formyl Group (-CHO):** As the most electrophilic site, the aldehyde is the primary center for nucleophilic attack. It readily undergoes reactions such as Wittig olefination, reductive amination to form amines, and condensation reactions with active methylene compounds. It can also be oxidized to a carboxylic acid or reduced to a primary alcohol.
- **Nitrile Group (-C≡N):** The nitrile group is generally less reactive than the aldehyde. It can be hydrolyzed to a carboxylic acid under strong acidic or basic conditions, reduced to a primary amine, or converted into a tetrazole ring, a common bioisostere for carboxylic acids in drug design.
- **Chloro Group (-Cl):** The chlorine atom, attached to the aromatic ring, is relatively unreactive towards nucleophilic aromatic substitution unless activated. However, it is an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, allowing for the introduction of new carbon-carbon and carbon-nitrogen bonds.



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Caption: Reactivity profile of **4-Chloro-3-formylbenzonitrile**'s functional groups.

Characterization and Spectroscopic Data

Structural confirmation of **4-Chloro-3-formylbenzonitrile** is typically achieved through standard spectroscopic methods. While a specific, published spectrum for this exact molecule is not readily available, its expected spectral features can be predicted based on its functional groups and comparison to similar structures like 4-chlorobenzonitrile and various formylbenzonitriles.^{[4][5]}

- ¹H NMR (Proton NMR): The spectrum would show signals in the aromatic region (typically δ 7.5-8.5 ppm) corresponding to the three protons on the benzene ring. These protons would exhibit a complex splitting pattern (doublets and doublet of doublets) due to their coupling with each other. A distinct singlet for the aldehyde proton (-CHO) would be observed far downfield, typically in the δ 9.5-10.5 ppm range.^[6]
- ¹³C NMR (Carbon NMR): The carbon spectrum would display eight distinct signals. Key diagnostic peaks would include the carbonyl carbon of the aldehyde group (δ 185-195 ppm), the nitrile carbon (δ 115-120 ppm), and six signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents.^[7]
- IR (Infrared) Spectroscopy: The IR spectrum would show characteristic absorption bands for the key functional groups: a strong, sharp peak for the nitrile C \equiv N stretch (around 2220-2240 cm⁻¹), a strong peak for the aldehyde C=O stretch (around 1690-1715 cm⁻¹), and C-H stretching for the aldehyde proton (two weak bands at ~2720 and ~2820 cm⁻¹).
- Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Applications in Research and Drug Development

The true value of **4-Chloro-3-formylbenzonitrile** lies in its role as a versatile intermediate in the synthesis of high-value compounds. Its trifunctional nature is exploited in the construction of a variety of molecular frameworks.

- Pharmaceutical Synthesis: Benzonitrile derivatives are crucial components in a wide range of pharmaceuticals.^[8] The chloro and formyl groups on this particular scaffold allow for the assembly of heterocyclic systems, which are prevalent in drug molecules. For example, the formyl group can be used to build pyrimidine, imidazole, or pyrazole rings, while the nitrile

can be converted to other functional groups to modulate biological activity. A search of patent databases reveals that compounds with this core structure are investigated as intermediates for various therapeutic targets.[\[9\]](#)[\[10\]](#)

- **Agrochemical Development:** Similar to pharmaceuticals, the agrochemical industry utilizes complex organic molecules to create effective and selective herbicides, pesticides, and fungicides. The reactivity of **4-Chloro-3-formylbenzonitrile** makes it a useful starting point for synthesizing novel agrochemicals.[\[11\]](#)
- **Material Science:** Aromatic nitriles and aldehydes are also used in the synthesis of specialty dyes, pigments, and high-performance polymers.

Safety and Handling

As a laboratory chemical, **4-Chloro-3-formylbenzonitrile** must be handled with appropriate care. The following information is based on GHS classifications and standard laboratory safety practices.[\[1\]](#)

GHS Hazard Classification:

- **Acute Toxicity, Oral (Category 4):** H302 - Harmful if swallowed.[\[1\]](#)
- **Skin Sensitization (Category 1):** H317 - May cause an allergic skin reaction.[\[1\]](#)

Recommended Handling Procedures:

- **Personal Protective Equipment (PPE):** Wear protective gloves (nitrile rubber), safety glasses with side shields or goggles, and a lab coat.[\[12\]](#)[\[13\]](#)
- **Engineering Controls:** Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.[\[14\]](#)
- **Handling:** Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[\[15\]](#)[\[16\]](#)
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated place. Store under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[\[2\]](#)

- First Aid:
 - If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[12]
 - If on Skin: Wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice.[12]
 - If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13]

Conclusion

4-Chloro-3-formylbenzonitrile is a highly functionalized and synthetically valuable building block. Its molecular formula of C_8H_4ClNO and molecular weight of 165.58 g/mol belie the chemical complexity and potential held within its structure. The distinct and predictable reactivity of its formyl, nitrile, and chloro groups provides chemists with a powerful tool for constructing complex molecular targets. With applications spanning pharmaceuticals, agrochemicals, and material science, and supported by robust methods for characterization and safe handling, this compound will continue to be a relevant intermediate for innovation in chemical synthesis.

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